

An In-depth Technical Guide to BIRB 796 (Doramapimod)

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Compound of Interest

Compound Name:	Sureptil
CAS No.:	79121-49-6
Cat. No.:	B1237876

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Abstract

BIRB 796, also known as Doramapimod, is a potent and highly selective, orally available small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] It belongs to a diaryl urea class of compounds that bind to a unique allosteric site on the p38 kinase, distinct from the ATP-binding pocket.[2][3] This mechanism of action involves the stabilization of an inactive conformation of the kinase, leading to a slow dissociation rate and prolonged inhibition.[3][4] BIRB 796 primarily targets the α and β isoforms of p38 MAPK and has been a critical tool in elucidating the role of the p38 signaling pathway in inflammation and cellular stress responses. [1] This document provides a comprehensive review of the existing literature on BIRB 796, with a focus on its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

BIRB 796 is a type-II inhibitor that binds to the DFG-out (inactive) conformation of p38 MAPK. [3] This binding occurs at an allosteric site, which is a pocket that becomes accessible when

the DFG motif at the start of the activation loop flips.[3] This interaction stabilizes the inactive state of the kinase, preventing the conformational changes required for ATP binding and catalytic activity.[3] This allosteric inhibition is a novel mechanism that confers high selectivity and potency to BIRB 796.[3] The slow off-rate from the target protein results in a sustained duration of action.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BIRB 796 in various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity

Target	IC50 (nM)	Kd (pM)	Assay Conditions	Reference(s)
p38 α	38	50-100	Cell-free kinase assay	[1]
p38 β	65	-	Cell-free kinase assay	[1]
p38 γ	200	-	Cell-free kinase assay	[1]
p38 δ	520	-	Cell-free kinase assay	[1]
JNK2 α 2	98	-	Cell-free kinase assay	
c-Raf-1	1400	-	Cell-free kinase assay	

Table 2: Cellular Activity

Cell Line	Assay	Endpoint	IC50 / EC50	Reference(s)
Human PBMCs	LPS-induced TNF α production	Inhibition of TNF α	21 nM	
Human Whole Blood	LPS-induced TNF α production	Inhibition of TNF α	960 nM	
U87 Glioblastoma	Cell Viability (CCK-8)	Inhibition of Proliferation	34.96 μ M	[5][6]
U251 Glioblastoma	Cell Viability (CCK-8)	Inhibition of Proliferation	46.30 μ M	[5][6]

Table 3: Pharmacokinetic Parameters

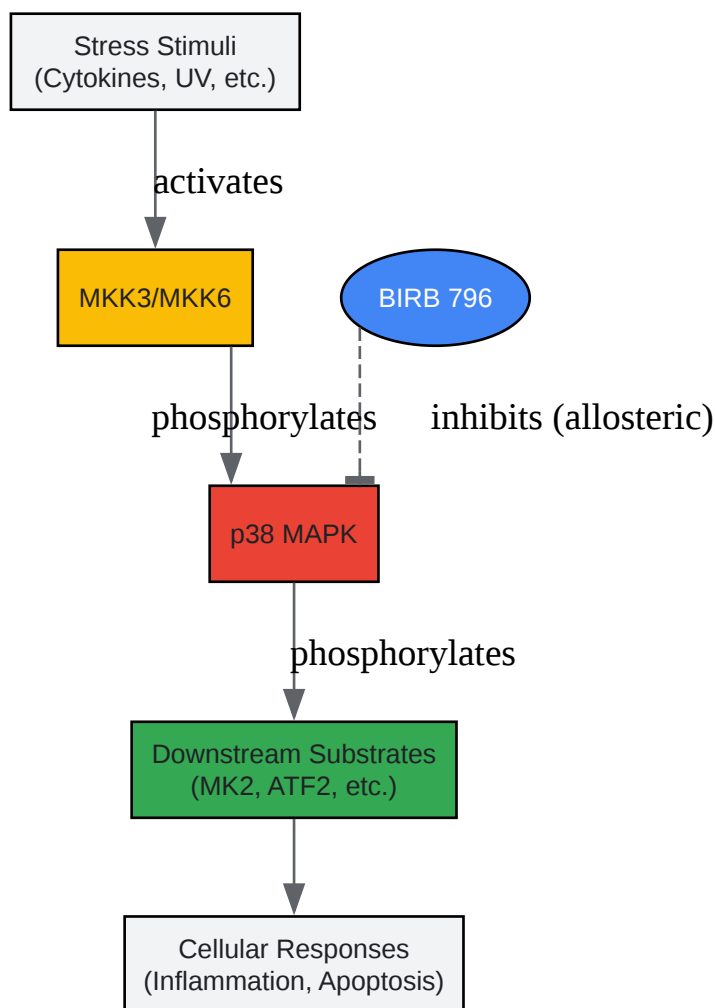
Species	Administration	Dose	Bioavailability	t _{1/2}	Reference(s)
Mice	Oral	10 mg/kg	-	-	[7]
Rats	Oral	10 mg/kg	55%	4.2 h (IV)	[7]

Signaling Pathways

BIRB 796 primarily targets the p38 MAPK signaling pathway, a critical cascade involved in cellular responses to stress and inflammation.

The p38 MAPK Signaling Cascade

Stress signals, such as inflammatory cytokines (e.g., TNF- α , IL-1), UV radiation, and osmotic shock, activate upstream MAP kinase kinases (MKKs), predominantly MKK3 and MKK6.[6][8] These MKKs then phosphorylate and activate p38 MAPK.[6][8] Activated p38, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, leading to cellular responses like cytokine production, apoptosis, and cell cycle regulation.[2][5][8]



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p38 MAPK signaling pathway and the inhibitory action of BIRB 796.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in BIRB 796 literature.

In Vitro p38 α Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from generic ADP-Glo™ kinase assay protocols for determining the IC50 of inhibitors against p38 α MAPK.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of BIRB 796 against recombinant human p38 α MAPK.

- Materials:
 - Recombinant human p38 α MAPK (active)
 - ATF-2 peptide substrate
 - ATP
 - Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
 - BIRB 796 stock solution in 100% DMSO
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - 384-well low-volume plates
 - Plate reader capable of luminescence detection
- Procedure:
 - Compound Preparation: Prepare a serial dilution of BIRB 796 in Kinase Assay Buffer. A typical concentration range would be from 1 μ M to 0.01 nM. Include a vehicle control (DMSO).
 - Enzyme and Substrate Preparation: Dilute the recombinant p38 α MAPK and the ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer.
 - Assay Plate Setup:
 - Add 1 μ L of the serially diluted BIRB 796 or vehicle to the wells of a 384-well plate.
 - Add 2 μ L of the diluted p38 α MAPK to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
 - Initiate Kinase Reaction: Add 2 μ L of a solution containing both the ATF-2 substrate and ATP to each well to start the reaction.
 - Incubation: Incubate the plate at room temperature for 60 minutes.

- ADP Detection:
 - Add 5 μL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
- Data Analysis: Calculate the percent inhibition for each BIRB 796 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of BIRB 796 on the proliferation of glioblastoma cells.[\[5\]](#)[\[6\]](#)

- Objective: To measure the dose- and time-dependent effects of BIRB 796 on the viability of U87 and U251 cells.
- Materials:
 - U87 or U251 glioblastoma cells
 - DMEM supplemented with 10% FBS
 - BIRB 796
 - Cell Counting Kit-8 (CCK-8)
 - 96-well plates

- Spectrophotometric plate reader
- Procedure:
 - Cell Seeding: Seed approximately 6×10^3 cells per well in a 96-well plate in 200 μ L of DMEM with 10% FBS.
 - Compound Treatment: After 24 hours, treat the cells with various concentrations of BIRB 796 (e.g., 0, 2, 4, 8, 16, 32, 64 μ M) for 24 or 48 hours.
 - CCK-8 Incubation: Add 10 μ L of CCK-8 solution to each well and incubate for 1 hour at 37°C.
 - Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometric plate reader.
 - Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the concentration of BIRB 796 to determine the IC50.

Western Blot for p38 MAPK Phosphorylation

This protocol details the procedure to detect the inhibition of p38 MAPK phosphorylation by BIRB 796 in cellular models.

- Objective: To assess the effect of BIRB 796 on the phosphorylation status of p38 MAPK in response to a stimulus.
- Materials:
 - Cell line of interest (e.g., THP-1, U87)
 - BIRB 796
 - Stimulant (e.g., LPS, UV radiation)
 - Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

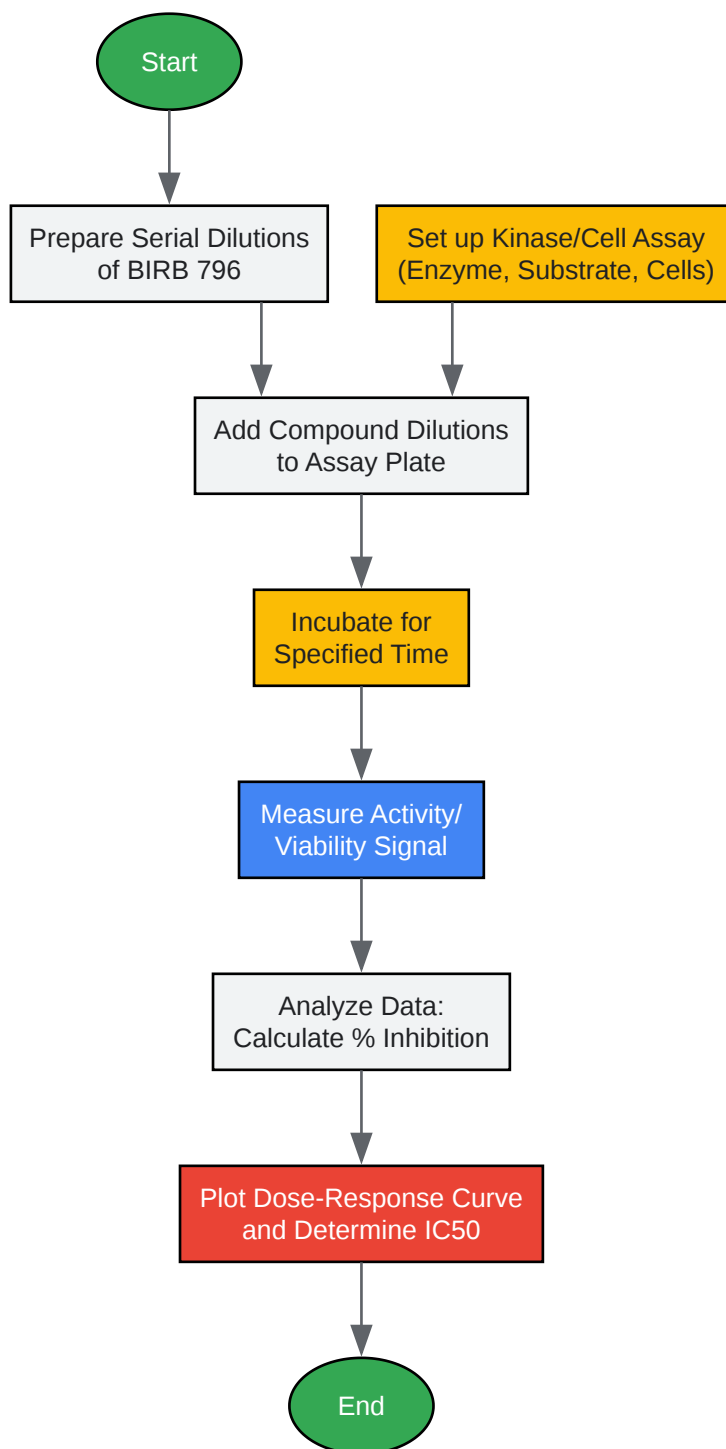
- HRP-conjugated secondary antibody
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membrane
- Chemiluminescent substrate and imaging system
- Procedure:
 - Cell Culture and Treatment: Culture cells to ~80% confluency. Pre-treat cells with various concentrations of BIRB 796 for a specified time (e.g., 1 hour) before stimulating with an agonist (e.g., LPS) to induce p38 phosphorylation.
 - Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
 - SDS-PAGE and Transfer:
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate 20-30 μg of protein per lane on an SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to serve as a loading control.
- Data Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.

Experimental and Logical Workflows

Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor.



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A generalized workflow for determining the IC₅₀ of BIRB 796.

Clinical Development and Future Perspectives

BIRB 796 has been evaluated in clinical trials for inflammatory conditions, most notably a Phase II trial for Crohn's disease.[9][10] In this multicenter, randomized, double-blind, placebo-controlled study, various doses of BIRB 796 were administered to patients with moderate to severe Crohn's disease.[9][10] The trial did not demonstrate clinical efficacy for BIRB 796 compared to placebo based on the primary and secondary endpoints, including clinical remission and response.[9][10] However, a significant, dose-dependent, but transient decrease in C-reactive protein levels was observed.[9][10] The incidence of adverse events was generally comparable between the BIRB 796 and placebo groups, with a mild increase in transaminase levels noted more frequently in the active treatment groups.[9][10]

Despite the lack of clinical success in Crohn's disease, BIRB 796 remains a valuable research tool for dissecting the roles of p38 MAPK in various physiological and pathological processes. Its unique allosteric mechanism of inhibition continues to be of interest for the design of next-generation kinase inhibitors with improved selectivity and pharmacokinetic properties. Further research may explore its potential in other inflammatory diseases or in oncology, where p38 MAPK signaling is also implicated.[5][6]

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References

- [1. Pardon Our Interruption \[openme.com\]](#)
- [2. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub \[maplespub.com\]](#)
- [3. Pardon Our Interruption \[openme.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. assaygenie.com \[assaygenie.com\]](#)
- [6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. BIRB 796 \(Doramapimod\) | pan-p38 MAPK inhibitor | p38 \$\alpha\$ / \$\beta\$ / \$\gamma\$ / \$\delta\$ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem \[invivochem.com\]](#)

- [8. scispace.com \[scispace.com\]](https://scispace.com)
- [9. Mechanisms and functions of p38 MAPK signalling - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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